molecular formula C20H21FN2OS B2474765 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1206992-85-9

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2474765
CAS No.: 1206992-85-9
M. Wt: 356.46
InChI Key: YUKIAZHAOZLBGR-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole is a synthetically derived organic compound designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates several pharmacologically significant features: an imidazole core, a (fluorobenzyl)thio ether linkage, and a p-tolyl substituent. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to interact with a wide range of biological targets . This heterocycle is a key structural component in numerous commercially available drugs with activities spanning antifungal, antibacterial, anticancer, and antiulcer applications . The strategic inclusion of the (fluorobenzyl)thio group and the p-tolyl ring further enhances the molecule's potential for diverse molecular interactions. Researchers can leverage this compound as a versatile building block or a core structure for designing and synthesizing new chemical entities. Its primary research value lies in the exploration of structure-activity relationships (SAR) aimed at developing novel therapeutic agents. Potential research directions include investigating its antiproliferative properties against various cancer cell lines, given the established activity of numerous structurally related 2-substituted benzimidazole and imidazole derivatives . Additionally, its scaffold presents opportunities for screening against a panel of microbial pathogens to discover new antimicrobial leads . Beyond biomedical applications, the presence of heteroatoms and aromatic systems makes this compound and its analogs of interest in materials science, for instance, in the study of corrosion inhibition for industrial metals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-15-3-7-17(8-4-15)19-13-22-20(23(19)11-12-24-2)25-14-16-5-9-18(21)10-6-16/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKIAZHAOZLBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the 4-fluorobenzylthio, 2-methoxyethyl, and p-tolyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, thiols, and alkylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazole ring or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that modifications to the imidazole structure can enhance its efficacy against various pathogens. For instance, compounds with thio groups have shown increased antibacterial and antifungal activities compared to their non-thio counterparts .

Case Study:
In a study examining various imidazole derivatives, it was found that those with specific substituents exhibited potent activity against Staphylococcus aureus and Escherichia coli. The incorporation of the thio group in the structure of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole may enhance its binding affinity to bacterial enzymes, thus improving its antimicrobial action.

Anticancer Potential

The imidazole ring system is prevalent in many anticancer agents due to its ability to interact with biological targets involved in cancer progression. The compound has been investigated for its potential as an anticancer agent, showing promising results in inhibiting tumor cell proliferation.

Research Findings:
A study focused on imidazole derivatives reported that certain modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the p-tolyl group in this compound may contribute to enhanced lipophilicity, facilitating better cellular uptake and activity against cancer cells .

Anti-inflammatory Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects. The structural features of this compound may influence its ability to modulate inflammatory pathways.

Mechanism of Action:
The compound's thioether moiety can interact with inflammatory mediators such as cytokines and prostaglandins, potentially leading to reduced inflammation. Experimental studies have demonstrated that similar imidazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting a viable pathway for therapeutic application in inflammatory diseases .

Neuropharmacological Applications

Recent studies have explored the neuropharmacological potential of imidazole derivatives, particularly their role as serotonin transporter inhibitors. The structural characteristics of this compound may allow it to bind effectively to serotonin receptors, influencing mood regulation and anxiety.

Evidence from Research:
A related study indicated that imidazole compounds could serve as selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The fluorobenzyl group may enhance selectivity for serotonin transporters, thus improving therapeutic outcomes .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including:

  • Nucleophilic substitution reactions involving thiols.
  • Alkylation processes to introduce methoxyethyl groups.
  • Aromatic substitution techniques for attaching p-tolyl groups.

These synthetic strategies not only enhance the compound's yield but also allow for further modifications to improve pharmacological properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison
Compound Name Position 1 Position 2 Position 5 Key Properties/Applications References
Target Compound 2-Methoxyethyl 4-Fluorobenzylthio p-Tolyl High lipophilicity, potential GPCR modulation
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 4-Fluorobenzyl Ethylthio Formyl Intermediate in synthesis; lower solubility
SB203580 (Pyridinylimidazole) 4-Methylsulfonylphenyl 4-Fluorophenyl 4-Pyridyl p38 MAPK inhibitor; high selectivity
TGR5 Agonist 6g (Imidazole) 4-Fluorophenyl Thioether-linked phenoxyethyl Propan-2-yl-dimethoxy Potent TGR5 agonist; improved metabolic stability
9b (Benzimidazole-triazole-thiazole hybrid) Triazole-acetamide 4-Fluorophenyl-thiazole Benzodiazolylphenoxy Antibacterial/antifungal activity
Key Observations:
  • Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to ethylthio () or arylthio analogs.
  • Metabolic Stability : Fluorinated aryl groups (e.g., 4-fluorobenzyl) are common in drug design to resist oxidative metabolism, as seen in TGR5 agonist 6g .
Kinase Inhibition
  • SB203580 () inhibits p38 MAPK via interactions with its ATP-binding pocket. Its 4-fluorophenyl and pyridyl groups are critical for selectivity. The target compound lacks pyridyl substituents, suggesting divergent targets.
  • Benzimidazole-triazole hybrids () exhibit antibacterial activity, likely due to triazole-thiazole motifs. The target’s thioether and p-tolyl groups may favor different biological pathways.
GPCR Modulation
  • TGR5 agonist 6g () highlights the importance of thioether linkages and aryl groups in receptor binding. The target’s 4-fluorobenzylthio group may similarly enhance affinity for bile acid receptors.
Antimycobacterial Activity
  • Oxadiazole-containing benzimidazoles () target Mycobacterium tuberculosis. While the target compound lacks oxadiazole, its p-tolyl group could contribute to hydrophobic interactions in bacterial enzymes.

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20FN2S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_2\text{S}

This structure includes a fluorobenzyl thio group, a methoxyethyl substituent, and a p-tolyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro assays demonstrated that this compound shows potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values suggesting effective inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
MCF-715.4
HeLa12.3

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • DNA Intercalation : Molecular docking studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Bcl-2 Inhibition : It has been shown to inhibit Bcl-2, a protein that regulates apoptosis, thereby promoting programmed cell death in cancer cells.

Pharmacological Studies

Pharmacological evaluations have highlighted the potential of this compound as a therapeutic agent:

  • GABA-A Receptor Modulation : Similar compounds in the imidazole class have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that our compound may also interact with central nervous system targets .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in treating various conditions:

  • Breast Cancer Treatment : A study involving a series of imidazole derivatives, including our compound, reported significant reductions in tumor size in xenograft models.
  • Neuroprotective Effects : Research indicates that compounds with similar structural features exhibit neuroprotective effects in models of neurodegeneration, potentially through GABAergic modulation .

Q & A

Q. What are the optimized synthetic routes for preparing 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

  • Step 1: Formation of the imidazole core via condensation of 4-fluorobenzyl thiol with a pre-functionalized imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride in the presence of a phase-transfer catalyst .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc gradient) .
  • Characterization:
    • NMR (¹H/¹³C): Assign peaks for the fluorobenzyl (δ ~7.2–7.4 ppm for aromatic protons), thioether (δ ~3.8 ppm for SCH₂), and methoxyethyl (δ ~3.4–3.6 ppm for OCH₃) groups .
    • Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key for identifying substituent connectivity and electronic environments. For instance, the deshielded proton at C-2 of the imidazole ring (δ ~7.8 ppm) confirms thioether substitution .
  • X-Ray Crystallography: Resolves bond lengths (e.g., S–C bond ~1.81 Å) and dihedral angles between the imidazole core and aryl groups, critical for validating spatial orientation .
  • HR-MS: Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₃OS: 394.13) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the aryl groups) influence biological activity and pharmacokinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Fluorobenzyl vs. Bromobenzyl: Fluorine’s electron-withdrawing effect enhances metabolic stability compared to bromine, as shown in TGR5 agonists (e.g., 6g in ) .
    • Methoxyethyl vs. Methyl Groups: Methoxyethyl improves solubility (logP reduction by ~0.5 units) but may reduce membrane permeability, as observed in benzimidazole-based oxazole analogues .
  • Experimental Design: Synthesize analogs with systematic substituent changes (e.g., –OCH₃ → –CF₃) and evaluate via in vitro assays (e.g., IC₅₀ for enzyme inhibition) .

Q. What in vitro and computational strategies are used to evaluate this compound’s biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ assays to measure ATP consumption in kinase targets (e.g., EGFR or VEGFR2) at 10 µM compound concentration .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .
  • Computational Modeling:
    • Molecular Docking (AutoDock Vina): Dock the compound into TGR5 (PDB: 7BQ8) to predict binding affinity (ΔG ≤ −8.0 kcal/mol suggests strong interaction) .
    • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

Methodological Answer:

  • Case Study: If docking predicts high affinity but in vitro activity is low:
    • Solubility Check: Measure kinetic solubility in PBS (e.g., <10 µM may limit bioavailability) .
    • Metabolic Stability: Incubate with liver microsomes; half-life <30 min suggests rapid degradation .
    • Off-Target Screening: Use proteome-wide profiling to identify unintended targets (e.g., cytochrome P450 isoforms) .

Q. What are the best practices for designing derivatives with improved selectivity and reduced toxicity?

Methodological Answer:

  • Fragment-Based Design: Replace the p-tolyl group with polar heterocycles (e.g., pyridine) to enhance selectivity, as demonstrated in acetylcholinesterase inhibitors .
  • Toxicity Mitigation:
    • hERG Liability Prediction (Volsurf+): Calculate polar surface area (>80 Ų reduces hERG channel binding) .
    • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

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